molecular formula C14H11FN2OS B5765230 N-(anilinocarbonothioyl)-2-fluorobenzamide

N-(anilinocarbonothioyl)-2-fluorobenzamide

Cat. No. B5765230
M. Wt: 274.32 g/mol
InChI Key: TVMPCZXXXFULAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(anilinocarbonothioyl)-2-fluorobenzamide, also known as FTAA, is a fluorescent probe that is widely used in scientific research. It is a small molecule that has the ability to bind to amyloid fibrils, which are protein aggregates that are associated with various diseases, including Alzheimer's disease, Parkinson's disease, and type 2 diabetes.

Mechanism of Action

N-(anilinocarbonothioyl)-2-fluorobenzamide binds to amyloid fibrils through a combination of hydrophobic and electrostatic interactions. The binding of N-(anilinocarbonothioyl)-2-fluorobenzamide to amyloid fibrils causes a conformational change in the molecule, which results in a significant increase in fluorescence. This increase in fluorescence can be used to detect the presence of amyloid fibrils in various tissues and to study the mechanisms of amyloid formation.
Biochemical and Physiological Effects:
N-(anilinocarbonothioyl)-2-fluorobenzamide has no known biochemical or physiological effects on living organisms. It is a small molecule that is specifically designed to bind to amyloid fibrils and does not interact with other proteins or cellular components.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(anilinocarbonothioyl)-2-fluorobenzamide is its high sensitivity and specificity for amyloid fibrils. N-(anilinocarbonothioyl)-2-fluorobenzamide can detect even small amounts of amyloid fibrils in various tissues and can distinguish between different types of amyloid fibrils. However, N-(anilinocarbonothioyl)-2-fluorobenzamide has some limitations, including its inability to detect pre-fibrillar aggregates and its potential for non-specific binding to other proteins.

Future Directions

There are several future directions for the use of N-(anilinocarbonothioyl)-2-fluorobenzamide in scientific research. One area of focus is the development of new diagnostic tests for amyloid-related diseases. N-(anilinocarbonothioyl)-2-fluorobenzamide has shown promise as a tool for early detection and diagnosis of these diseases. Another area of focus is the development of new therapies for amyloid-related diseases. N-(anilinocarbonothioyl)-2-fluorobenzamide can be used to screen for compounds that inhibit amyloid formation or promote amyloid clearance, which could lead to the development of new treatments for these diseases. Finally, there is a need for further research to understand the mechanisms of amyloid formation and the role of amyloid fibrils in disease progression. N-(anilinocarbonothioyl)-2-fluorobenzamide can be used to study these mechanisms and to identify new targets for therapeutic intervention.

Synthesis Methods

The synthesis of N-(anilinocarbonothioyl)-2-fluorobenzamide involves the reaction of aniline with carbon disulfide to form anilinocarbonothioyl isothiocyanate, which is then reacted with 2-fluorobenzoyl chloride to form N-(anilinocarbonothioyl)-2-fluorobenzamide. The synthesis of N-(anilinocarbonothioyl)-2-fluorobenzamide is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

N-(anilinocarbonothioyl)-2-fluorobenzamide is used extensively in scientific research as a tool to study protein aggregation. It has been used to detect amyloid fibrils in various tissues and to study the mechanisms of amyloid formation. N-(anilinocarbonothioyl)-2-fluorobenzamide has also been used to develop diagnostic tests for amyloid-related diseases.

properties

IUPAC Name

2-fluoro-N-(phenylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2OS/c15-12-9-5-4-8-11(12)13(18)17-14(19)16-10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMPCZXXXFULAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(phenylcarbamothioyl)benzamide

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